molecular formula C16H14O4 B1271482 2-(4-Acetylphenoxy)-2-phenylacetic acid CAS No. 885949-44-0

2-(4-Acetylphenoxy)-2-phenylacetic acid

Cat. No. B1271482
M. Wt: 270.28 g/mol
InChI Key: BMEHMYIRXJTQGE-UHFFFAOYSA-N
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Description

2-(4-Acetylphenoxy)-2-phenylacetic acid is a compound that is closely related to the molecules studied in the provided papers. While the exact molecule is not directly analyzed in these studies, the related compounds provide valuable insights into the chemical behavior and properties that can be extrapolated to 2-(4-Acetylphenoxy)-2-phenylacetic acid.

Synthesis Analysis

The synthesis of related compounds involves the use of IR and NMR techniques to confirm the structure of the synthesized molecules. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and its structure confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . This suggests that a similar approach could be used to synthesize and confirm the structure of 2-(4-Acetylphenoxy)-2-phenylacetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which is a powerful tool to elucidate the geometry of a molecule. The geometrical parameters obtained from XRD studies are in agreement with the calculated values using Density Functional Theory (DFT), indicating the reliability of computational methods in predicting molecular structure .

Chemical Reactions Analysis

The chemical behavior of carboxylic acid derivatives, such as the formation of hydrogen bonds and polymers, is well-documented. For example, (2-carboxyphenoxy)acetic acid extends into a one-dimensional zig-zag polymer through hydrogen bonding . This implies that 2-(4-Acetylphenoxy)-2-phenylacetic acid may also engage in similar hydrogen bonding, potentially forming polymeric structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives can be inferred from their molecular structure and electronic properties. The first hyperpolarizability and infrared intensities reported for related compounds indicate the presence of non-linear optical properties, which are significant for materials science applications . The HOMO and LUMO analysis, as well as the molecular electrostatic potential map, provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity . The hydrogen bonding interactions observed in the crystal structures of related compounds suggest that 2-(4-Acetylphenoxy)-2-phenylacetic acid may also exhibit similar intermolecular forces, affecting its melting point, solubility, and other physical properties .

Scientific Research Applications

Metabolism and Toxicity Studies

  • Metabolic Pathways and Toxicity : Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) revealed metabolic pathways producing 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), highlighting interspecies differences in metabolism and minor differences in toxic effects across species (Carmo et al., 2005).

Environmental and Agricultural Research

  • Impact on Plant Growth and Herbicides : The herbicidal activity of phenylacetic acids, including derivatives similar to 2-(4-Acetylphenoxy)-2-phenylacetic acid, was studied for weed control in sensitive crops. Differences in biological activity and adsorption of growth regulators to plant constituents were noted, providing insights into species resistance and effectiveness in weed control (Gowing & Leeper, 1960).

Pharmaceutical and Chemical Synthesis

  • Pharmaceutical Intermediates and Antimicrobial Activity : Derivatives of phenylacetic acid, including structures similar to 2-(4-Acetylphenoxy)-2-phenylacetic acid, were synthesized and evaluated for antimicrobial activities, indicating potential use in pharmaceuticals (Bedair et al., 2006).

properties

IUPAC Name

2-(4-acetylphenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)12-7-9-14(10-8-12)20-15(16(18)19)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHMYIRXJTQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377356
Record name 2-(4-acetylphenoxy)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylphenoxy)-2-phenylacetic acid

CAS RN

885949-44-0
Record name α-(4-Acetylphenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-acetylphenoxy)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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